Pyridine-2,6-dicarboximidamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2,6-dicarboximidamide;hydrochloride is a chemical compound with the molecular formula C7H9N5·2HCl. It is known for its role as a ligand in various chemical reactions, particularly in nickel-catalyzed cross-coupling reactions. This compound is often used in scientific research due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2,6-dicarboximidamide;hydrochloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with an appropriate amidine source under acidic conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in solid form and stored under inert gas to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-2,6-dicarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions, particularly in the presence of nickel catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nickel catalysts are often employed in cross-coupling reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nickel-catalyzed cross-coupling reactions typically yield coupled products involving basic nitrogen heterocycles .
Wissenschaftliche Forschungsanwendungen
Pyridine-2,6-dicarboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in nickel-catalyzed cross-coupling reactions, enabling the formation of C(sp2)-C(sp3) bonds
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds due to its ability to facilitate complex chemical transformations.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of Pyridine-2,6-dicarboximidamide;hydrochloride primarily involves its role as a ligand in catalytic reactions. It coordinates with nickel catalysts to facilitate the cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides. This coordination enhances the reactivity and selectivity of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Pyridine-2,6-dicarboxamide: Another pyridine derivative used as a ligand for transition metals.
4-Methoxypicolinimidamide hydrochloride: A compound with similar reactivity used in nickel catalysis.
2,6-Bis(N-pyrazolyl)pyridine nickel(II) dichloride: A nickel complex used in similar catalytic reactions.
Uniqueness: Pyridine-2,6-dicarboximidamide;hydrochloride is unique due to its high reactivity and selectivity in nickel-catalyzed cross-coupling reactions. Its ability to form stable complexes with nickel catalysts makes it particularly valuable in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H10ClN5 |
---|---|
Molekulargewicht |
199.64 g/mol |
IUPAC-Name |
pyridine-2,6-dicarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N5.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3H,(H3,8,9)(H3,10,11);1H |
InChI-Schlüssel |
LEVFFAMZKFBXDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.